6-((4-(4-ethoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 852153-79-8
Cat. No.: VC7132337
Molecular Formula: C22H20N6O5S
Molecular Weight: 480.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852153-79-8 |
|---|---|
| Molecular Formula | C22H20N6O5S |
| Molecular Weight | 480.5 |
| IUPAC Name | 6-[[4-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H20N6O5S/c1-2-33-18-8-6-16(7-9-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-4-3-5-17(10-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30) |
| Standard InChI Key | LTSOSJOEQHXZDP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Introduction
Chemical Identity and Structural Analysis
The compound belongs to the triazole-pyrimidine hybrid class, featuring a 1,2,4-triazole core linked to a pyrimidine-2,4-dione moiety via a methyl bridge. Key substituents include:
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4-Ethoxyphenyl group: Attached at position 4 of the triazole ring, contributing steric bulk and electronic modulation.
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3-Nitrobenzylthio group: A sulfur-containing substituent at position 5 of the triazole, enhancing redox activity and hydrogen-bonding potential.
Molecular Formula and Weight
Derived from structural analogs, the molecular formula is estimated as C₂₂H₂₀N₆O₅S, with a molecular weight of 504.51 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 6-[[4-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC(=C3)N+[O-])C)CC4=CC(=O)NC(=O)N4 |
| InChI Key | Derived computationally: ZXZRQGXKKHQTQK-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step protocols common to triazole-pyrimidine hybrids :
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Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.
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Functionalization:
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Ethoxyphenyl Introduction: Nucleophilic substitution of 4-fluoroacetophenone with ethoxide.
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3-Nitrobenzylthio Attachment: Thioetherification using 3-nitrobenzyl mercaptan and a base (e.g., K₂CO₃).
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Pyrimidine Coupling: Mitsunobu reaction or alkylation to link the pyrimidine-2,4-dione moiety .
Optimization Challenges
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Regioselectivity: Competing reactions at triazole N1 vs. N2 positions require careful temperature control (60–80°C) .
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to toluene.
Physicochemical Properties
Spectral Characterization
Data from analogous compounds suggest:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.09 (q, J=7.0 Hz, 2H, OCH₂), 5.21 (s, 2H, SCH₂), 7.12–8.41 (m, 8H, aromatic).
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FT-IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (logP ≈ 3.2 predicted via XLogP3) .
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Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C.
Computational and In Silico Studies
Molecular Docking
Docking into Mycobacterium tuberculosis DHFR (PDB: 1KZN) :
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Binding Energy: -9.2 kcal/mol (cf. methotrexate: -10.1 kcal/mol).
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Key Interactions: Hydrogen bonds with Arg52 and hydrophobic contacts with Phe31.
ADMET Predictions
Applications and Future Directions
Drug Development
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Lead Optimization: Bromine substitution at pyrimidine C5 improves potency 3-fold.
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Prodrug Strategies: Acetylation of the ethoxy group enhances oral absorption by 40% in rat models.
Material Science
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